Olivanic acid is primarily sourced from the fermentation of the bacterium Streptomyces olivaceus. This organism was first isolated in the mid-20th century and has since been recognized for its ability to produce various antibiotic compounds, including olivanic acid. The production process typically involves optimizing growth conditions and nutrient availability to enhance yield .
The synthesis of olivanic acid can be approached through both natural fermentation and synthetic chemical methods. While fermentation remains a traditional method, it often requires optimization to maximize yield. Synthetic routes have been developed to create olivanic acid analogs with improved stability and efficacy.
The molecular structure of olivanic acid features a characteristic β-lactam ring fused with a five-membered ring system. The specific stereochemistry at various carbon positions is crucial for its biological activity.
Olivanic acid participates in several chemical reactions typical of β-lactam antibiotics, including hydrolysis and interactions with nucleophiles.
Olivanic acid exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls.
Olivanic acid has been primarily studied for its potential applications in antibiotic therapy against resistant bacterial infections. Its structural properties make it a candidate for further development into more stable derivatives that could be utilized in clinical settings.
Current research focuses on:
Oleanolic acid belongs to the oleanane-type triterpenoids, characterized by a pentacyclic ring system with a C-30 skeleton derived from the cyclization of squalene. Its structure includes:
Biosynthesis proceeds via the mevalonate pathway:
Table 1: Spectral Signatures of Oleanolic Acid
Technique | Key Identifiers |
---|---|
UV-Vis | λₘₐₓ: 205–210 nm (ethanol) |
¹H-NMR | δ 5.43 (H-12, olefinic proton); δ 3.37 (H-3α, hydroxyl-bearing methine) |
¹³C-NMR | δ 181.86 (C-28, carboxyl); δ 146.47 (C-13), 124.22 (C-12, double bond) |
Mass Spectrometry | m/z 455.35 [M-H]⁻; fragments: 203.2, 202.2, 189.2 (EI-GC/MS) |
Chromatography | GC retention indices vary by column; HPLC elution: ~15–20 min (C18 reverse phase) |
Crystallographically, OA exhibits polymorphism: prismatic crystals form in ethanol, while amorphous solids arise from chloroform. These structural attributes underpin its biological interactions and extraction strategies [6] [9].
OA occurs ubiquitously in medicinal, edible, and wild plants, predominantly in the Oleaceae, Lamiaceae, and Rosaceae families. Its concentration varies by species, tissue type, and environmental factors:
Table 2: Oleanolic Acid Distribution in Key Plant Taxa
Plant Family | Representative Species | Plant Part | OA Concentration (mg/g DW) |
---|---|---|---|
Oleaceae | Olea europaea | Leaves | 31.0 |
Ligustrum lucidum | Leaves | 6.3 | |
Lamiaceae | Salvia officinalis | Herb | 6.7 |
Thymus vulgaris | Herb | 3.7 | |
Rosaceae | Malus domestica | Fruit peel | 9.4 |
Crataegus pinnatifida | Leaves | 1.0 | |
Asteraceae | Silphium trifoliatum | Leaves | 22.0 |
Calendula officinalis | Flowers | Not detected | |
Adoxaceae | Sambucus nigra | Leaves | 1.2 |
Geographical and developmental factors critically influence yields. For example, Mediterranean Olea europaea cultivars show higher OA than temperate counterparts due to adaptive responses to oxidative stress [5] [7].
OA is integral to plant survival, primarily through its integration into cuticular waxes—a hydrophobic barrier covering aerial organs. This wax comprises epicuticular (external) and intracuticular (embedded) layers, with OA predominantly localized intracuticularly:
Table 3: OA Distribution in Epicuticular vs. Intracuticular Waxes of Select Plants
Plant Species | Wax Layer | Primary Components | OA Localization |
---|---|---|---|
Rosa canina | Epicuticular | Alkanes, alkyl esters | Trace |
Intracuticular | Triterpenoids, primary alcohols | Dominant triterpenoid | |
Vitis vinifera | Epicuticular | Terpenoids (e.g., OA), hydrocarbons | 10–30% of terpenoids |
Intracuticular | Fatty acids, alcohols | 70–90% of terpenoids | |
Prunus laurocerasus | Epicuticular | Alkanes | Absent |
Intracuticular | Triterpenoids (OA, UA) | High concentration |
Mechanistically, OA contributes to wax crystallinity and reduces cuticular permeability. In Rosa canina, triterpenoids like OA are intracuticular, limiting stomatal water loss, while alkanes dominate the epicuticular layer for UV reflection. This compartmentalization optimizes barrier functions against biotic and abiotic stressors [4] [8] [10].
Furthermore, OA participates in reactive oxygen species (ROS) quenching within plant tissues. Under oxidative stress (e.g., pathogen attack), it indirectly enhances antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), mitigating cellular damage. This dual role—physical barrier and biochemical shield—exemplifies OA’s ecological versatility [10].
Concluding Remarks
Oleanolic acid exemplifies the convergence of chemical complexity and ecological functionality in plant systems. Its structural robustness enables diverse defensive roles, while its taxonomic ubiquity highlights evolutionary significance. Future research should explore OA’s interactions with plant microbiomes and its potential as a biomarker for environmental resilience.
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